molecular formula C₂₅H₂₆D₃N₉O₃ B1146650 プレラデナント-d3 CAS No. 1346599-84-5

プレラデナント-d3

カタログ番号: B1146650
CAS番号: 1346599-84-5
分子量: 506.57
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Preladenant-d3 is the labelled analogue of Preladenant . Preladenant is a drug that selectively antagonizes the adenosine A2A receptor . It belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Molecular Structure Analysis

The molecular formula of Preladenant-d3 is C25H29N9O3 . The structure of Preladenant-d3 involves a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . More detailed structural information or a visual representation of the molecule was not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of Preladenant-d3 were not explicitly detailed in the search results. The molecular formula of Preladenant-d3 is C25H29N9O3 .

科学的研究の応用

パーキンソン病の治療

プレラデナント-d3は、パーキンソン病におけるレボドパとの併用療法として研究されています {svg_1}. 2つの第3相試験で、this compoundは、パーキンソン病で運動変動のある患者に対するレボドパの併用療法として評価されました {svg_2}. これらの試験の結果は、将来の研究にとって貴重な教訓を提供しました {svg_3}.

2. パーキンソン病における「オフ」時間の短縮 パーキンソン病における治療介入の臨床的影響は、標準的なL-DOPA製剤の有益な効果が衰える「オフ」時間の短縮として測定されることがよくあります {svg_4}. This compoundはこの文脈で調査されてきました {svg_5}.

パーキンソン病における増強療法

this compoundは、パーキンソン病の増強試験で用いられてきました {svg_6}. これらの試験では、「オフ」時間をシミュレートするために定量的システム薬理学モデルが使用されました {svg_7}.

アデノシン2A受容体拮抗作用

this compoundは、アデノシン2A受容体拮抗薬です {svg_8}. この特性は、パーキンソン病におけるレボドパとの併用療法として適用される際に活用されてきました {svg_9}.

パーキンソン病における神経保護

研究により、this compoundのようなアデノシンA2A受容体拮抗薬は、パーキンソン病の動物モデルにおいて新規の神経保護を提供する可能性があることが示唆されています {svg_10}.

ジスキネジアの治療

this compoundは、不随意の不規則な動きを特徴とする障害であるジスキネジアの治療に潜在的な用途があります {svg_11}. この適用は、基底核運動回路におけるアデノシンの役割に基づいています {svg_12}.

作用機序

Target of Action

Preladenant-d3 primarily targets the adenosine A2A receptor (A2AAR) . This receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including neurotransmission and immune response .

Mode of Action

Preladenant-d3 acts as a potent and selective antagonist at the adenosine A2A receptor . It binds to this receptor with an inhibition constant of 1.1 nM and exhibits greater than 1000-fold selectivity for A2A receptors over A1, A2B, and A3 receptor subtypes . By blocking the A2A receptor, Preladenant-d3 inhibits the action of adenosine, a neurotransmitter that plays a key role in the regulation of dopamine, glutamate, and GABA transmission .

Biochemical Pathways

The antagonism of the A2A receptor by Preladenant-d3 affects several biochemical pathways. For instance, it modulates the activity of GABAergic neurons in the striatum . This modulation can influence the balance between excitatory and inhibitory neurotransmission, which is crucial for normal motor function .

Pharmacokinetics

The pharmacokinetics of Preladenant-d3 have been studied in clinical trials . It is orally administered and has been evaluated under steady-state exposure of clinical and supratherapeutic doses . The supratherapeutic dose (100 mg BID) provided a Cmax margin of 6.1-fold and AUC margin of 6.9-fold, respectively, compared with 10 mg BID .

Result of Action

Preladenant-d3 has been used in trials studying the treatment of Parkinson’s disease . In a phase II, randomized, double-blind, placebo-controlled study, Preladenant-d3 significantly reduced OFF time over a span of 12 weeks in patients with Parkinson’s disease and motor fluctuations who were receiving treatment with levodopa and other antiparkinsonian drugs .

Action Environment

The action of Preladenant-d3 can be influenced by various environmental factors. For instance, intrinsic/extrinsic factors such as gender or drug interactions could potentially lead to higher exposure to Preladenant-d3 . .

生化学分析

Biochemical Properties

Preladenant-d3 plays a significant role in biochemical reactions by selectively inhibiting the adenosine 2A receptor. This receptor is a G protein-coupled receptor that is widely expressed in the brain, particularly in the basal ganglia. The inhibition of this receptor by preladenant-d3 leads to a reduction in the activity of the indirect pathway of the basal ganglia, which is overactive in Parkinson’s disease. Preladenant-d3 interacts with various biomolecules, including adenosine receptors, G proteins, and downstream signaling molecules such as cyclic adenosine monophosphate. The nature of these interactions involves competitive binding to the adenosine 2A receptor, preventing the binding of endogenous adenosine and thereby modulating the receptor’s activity .

Cellular Effects

Preladenant-d3 exerts several effects on different types of cells and cellular processes. In neuronal cells, preladenant-d3 influences cell signaling pathways by inhibiting the adenosine 2A receptor, leading to altered cyclic adenosine monophosphate levels and downstream signaling events. This inhibition can affect gene expression and cellular metabolism, particularly in the context of neurodegenerative diseases like Parkinson’s disease. Preladenant-d3 has been shown to reduce the “off” time in patients with Parkinson’s disease, indicating its impact on motor function and cellular signaling pathways .

Molecular Mechanism

The molecular mechanism of preladenant-d3 involves its selective binding to the adenosine 2A receptor. This binding inhibits the receptor’s activity, preventing the activation of downstream signaling pathways that are typically triggered by endogenous adenosine. The inhibition of the adenosine 2A receptor by preladenant-d3 leads to a decrease in cyclic adenosine monophosphate levels, which in turn affects various cellular processes, including gene expression and enzyme activity. This mechanism of action is crucial for its therapeutic effects in neurodegenerative diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of preladenant-d3 have been observed to change over time. Studies have shown that preladenant-d3 is stable under various conditions, with minimal degradation over extended periods. Long-term studies in vitro and in vivo have demonstrated that preladenant-d3 maintains its efficacy in reducing “off” time in Parkinson’s disease models, indicating its sustained impact on cellular function. The stability and long-term effects of preladenant-d3 make it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of preladenant-d3 vary with different dosages in animal models. At lower doses, preladenant-d3 has been shown to effectively reduce motor symptoms in Parkinson’s disease models without causing significant adverse effects. At higher doses, some toxic effects have been observed, including potential impacts on cardiac function. These findings highlight the importance of optimizing the dosage of preladenant-d3 to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Preladenant-d3 is involved in several metabolic pathways, primarily through its interaction with the adenosine 2A receptor. The metabolism of preladenant-d3 involves its conversion to various metabolites, which are then excreted from the body. Enzymes such as cytochrome P450 play a crucial role in the metabolism of preladenant-d3, affecting its pharmacokinetics and overall efficacy. The interaction of preladenant-d3 with these enzymes can influence metabolic flux and metabolite levels, impacting its therapeutic potential .

Transport and Distribution

The transport and distribution of preladenant-d3 within cells and tissues are mediated by various transporters and binding proteins. Preladenant-d3 is transported across cell membranes through equilibrative nucleoside transporters, which facilitate its uptake and distribution within the body. Once inside the cells, preladenant-d3 can interact with intracellular proteins and receptors, influencing its localization and accumulation. These interactions are crucial for its therapeutic effects, as they determine the concentration of preladenant-d3 at its target sites .

Subcellular Localization

Preladenant-d3 is localized in specific subcellular compartments, where it exerts its activity. The compound is primarily found in the cytoplasm and membrane-bound organelles, where it interacts with the adenosine 2A receptor. The subcellular localization of preladenant-d3 is influenced by various targeting signals and post-translational modifications, which direct it to specific compartments within the cell. These localization patterns are essential for its function, as they determine the accessibility of preladenant-d3 to its target receptors and other biomolecules .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Preladenant-d3 involves the incorporation of three deuterium atoms into the structure of Preladenant. This can be achieved through the introduction of deuterated reagents during the synthesis process.", "Starting Materials": [ "2-Amino-6-chloro-9-[5-(ethylcarbamoyl)-2-pyridyl]purine", "Deuterated reagents" ], "Reaction": [ "Step 1: Protection of the amino group with a suitable protecting group such as Boc or Fmoc", "Step 2: Deuterium incorporation at the desired positions using deuterated reagents", "Step 3: Deprotection of the amino group", "Step 4: Coupling of the deuterated intermediate with an appropriate acid derivative to form Preladenant-d3", "Step 5: Purification and isolation of the final product" ] }

1346599-84-5

分子式

C₂₅H₂₆D₃N₉O₃

分子量

506.57

同義語

2-(2-Furanyl)-7-[2-[4-[4-[2-(methoxy-d3)ethoxy]phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine,

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。